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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B1495257 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. To

ensure its efficacy and safety, it is crucial to assess its stability under various environmental

conditions. A stability-indicating assay is a validated analytical procedure that can accurately

and precisely measure the concentration of the active pharmaceutical ingredient (API) without

interference from its degradation products, impurities, or excipients. This document provides a

detailed protocol for a stability-indicating assay of Sofosbuvir using High-Performance Liquid

Chromatography (HPLC), including forced degradation studies and method validation, in

accordance with International Council for Harmonisation (ICH) guidelines.

Data Presentation
Table 1: Summary of Forced Degradation Studies of Sofosbuvir
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Stress
Condition

Reagent/Co
ndition

Duration
Temperatur
e

Observed
Degradatio
n (%)

Key
Degradatio
n Products

Acid

Hydrolysis
1N HCl 10 hours 80°C (reflux) ~8.66%

DP I (m/z

488), DP II

(m/z 393.3)

Base

Hydrolysis
0.5N NaOH 24 hours 60°C ~45.97%

DP I (m/z

488), DP II

(m/z 393.3)

Oxidative

Degradation
30% H₂O₂ 48 hours 80°C ~0.79%

DP III (m/z

393)

Thermal

Degradation
Dry Heat 21 days 50°C

No significant

degradation

Not

Applicable

Photolytic

Degradation

UV light (254

nm) / Sunlight

24 hours / 21

days
Ambient

No significant

degradation

Not

Applicable

Note: Degradation percentages and product identification are compiled from multiple literature

sources and may vary based on specific experimental conditions.

Table 2: Validation Parameters for the Stability-Indicating HPLC Method
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Parameter Specification Result

Linearity (Concentration

Range)

Correlation coefficient (r²) >

0.999
0.999

Accuracy (% Recovery) 98.0% - 102.0% 99.31% - 99.73%

Precision (% RSD) < 2% < 2%

Limit of Detection (LOD) Reportable value 0.0239 µg/mL

Limit of Quantification (LOQ) Reportable value 0.0739 µg/mL

Specificity
No interference from

degradants or placebo
Confirmed

Robustness

% RSD < 2% with minor

variations in method

parameters

Confirmed

Note: These values represent typical results from validated methods and should be established

for each specific laboratory and instrument.

Experimental Protocols
1. Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of

Sofosbuvir in the presence of its degradation products.

1.1. Materials and Reagents

Sofosbuvir reference standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Orthophosphoric acid (OPA) or Formic acid (analytical grade)
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Triethylamine (TEA) (analytical grade)

Water (HPLC grade)

Sofosbuvir tablets (for assay of pharmaceutical dosage form)

1.2. Chromatographic Conditions

Parameter Condition

Column
Agilent Eclipse XDB C18 (150 mm x 4.6 mm,

3.5 µm) or equivalent

Mobile Phase
0.1% Triethylamine in water (pH adjusted to 3.2

with 10% OPA) : Acetonitrile (45:55 v/v)

Flow Rate 0.6 mL/min

Injection Volume 10 µL

Detector Wavelength 259 nm

Column Temperature Ambient (or controlled at 30°C)

1.3. Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Sofosbuvir reference

standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the

mobile phase to obtain concentrations ranging from 0.1 to 200 µg/mL for linearity studies.

Sample Solution (from tablets): Weigh and powder 20 Sofosbuvir tablets. Transfer an

amount of powder equivalent to one tablet into a suitable volumetric flask, dissolve with the

mobile phase, sonicate to ensure complete dissolution, and dilute to the final concentration

within the linear range of the method.

2. Forced Degradation Studies
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Forced degradation studies are performed to demonstrate the stability-indicating nature of the

analytical method.

2.1. General Procedure For each stress condition, a stock solution of Sofosbuvir is prepared

and subjected to the conditions outlined below. After the specified duration, the solutions are

neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for

HPLC analysis. A control sample (unstressed) is analyzed concurrently.

2.2. Acid Hydrolysis

To a solution of Sofosbuvir, add 1N HCl.

Reflux the solution at 80°C for 10 hours.

Cool, neutralize with 1N NaOH, and dilute with the mobile phase.

2.3. Base Hydrolysis

To a solution of Sofosbuvir, add 0.5N NaOH.

Maintain the solution at 60°C for 24 hours.

Cool, neutralize with 0.5N HCl, and dilute with the mobile phase.

2.4. Oxidative Degradation

To a solution of Sofosbuvir, add 30% H₂O₂.

Keep the solution at 80°C for 48 hours.

Dilute with the mobile phase.

2.5. Thermal Degradation

Place solid Sofosbuvir powder in a hot air oven at 50°C for 21 days.

After the exposure period, dissolve the sample in the mobile phase.

2.6. Photolytic Degradation
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Expose solid Sofosbuvir powder to direct sunlight for 21 days or to UV radiation at 254 nm

for 24 hours.

After exposure, dissolve the sample in the mobile phase.

Mandatory Visualization
To cite this document: BenchChem. [Application Note and Protocol: Stability-Indicating Assay
of Sofosbuvir]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1495257#protocol-for-stability-indicating-assay-of-
sofosbuvir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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